molecular formula C18H20ClN7 B2876334 N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine CAS No. 946289-11-8

N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine

Cat. No. B2876334
CAS RN: 946289-11-8
M. Wt: 369.86
InChI Key: BZUWWBFNILEVHG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine, also known as CEP-1347, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is involved in various cellular processes such as apoptosis, inflammation, and stress response.

Scientific Research Applications

Catalysis Applications

Oligomerization Catalysis : Ligands with nitrogen linkers, similar in structure to N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine, have been utilized in chromium-catalyzed ethylene oligomerization processes. These ligands increase the total productivity and stability of the catalyst systems, demonstrating their utility in industrial polymer synthesis processes (Elowe et al., 2006).

Material Science Applications

Supramolecular Chirality Control : Compounds containing elements similar to the structure have been investigated for their ability to control the chirality of supramolecular aggregates through electron transfer. This property is significant for the development of smart materials with applications in optoelectronics and molecular computing (Goto & Yashima, 2002).

Biological Activity

Antimycobacterial Activity : Derivatives of N-substituted pteridines, which share structural similarities with the query compound, have shown promising antimycobacterial properties. This suggests potential for developing new treatments against Mycobacterium tuberculosis, highlighting the compound's relevance in medical research aimed at tackling tuberculosis (Biava et al., 2008).

Antioxidant and Anti-inflammatory Properties : N-substituted 2,4-diaminopteridines, related to the compound , have been identified as potent antioxidants and inhibitors of lipoxygenase. This dual activity suggests their potential as therapeutic agents for diseases involving oxidative stress and inflammation (Pontiki et al., 2015).

Synthesis and Characterization

Synthetic Methodologies : Research has developed novel methodologies for synthesizing N-substituted pteridines, providing insight into the chemical synthesis and structural characterization of compounds like N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine. These methodologies enable the production of diverse derivatives with potential applications across various scientific fields (Duan et al., 2012).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN7/c1-2-25-9-11-26(12-10-25)18-23-16-15(20-7-8-21-16)17(24-18)22-14-5-3-13(19)4-6-14/h3-8H,2,9-12H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUWWBFNILEVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine

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